Glafenic Acid-d4
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Overview
Description
Glafenic Acid-d4 is a deuterated analog of Glafenic Acid, a non-steroidal anti-inflammatory drug (NSAID). The deuterium atoms replace hydrogen atoms in the molecule, which can enhance its pharmacokinetic properties, such as bioavailability and half-life. The molecular formula of this compound is C16H7D4ClN2O2, and it has a molecular weight of 302.75 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glafenic Acid-d4 involves the incorporation of deuterium atoms into the Glafenic Acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific reaction conditions and reagents used can vary depending on the desired level of deuteration and the specific synthetic route chosen .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange reactions, purification, and quality control to meet the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Glafenic Acid-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Glafenic Acid-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of Glafenic Acid in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of Glafenic Acid-d4 involves its interaction with specific molecular targets and pathways. As a deuterated analog of Glafenic Acid, it exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain. The deuterium atoms in this compound may enhance its stability and prolong its action by slowing down metabolic degradation .
Comparison with Similar Compounds
Glafenic Acid: The non-deuterated form of Glafenic Acid-d4, used as an NSAID.
Glafenine: Another NSAID with similar therapeutic effects.
Glafenine-d4: A deuterated analog of Glafenine with enhanced pharmacokinetic properties
Uniqueness: this compound is unique due to its deuterium substitution, which can improve its pharmacokinetic profile compared to its non-deuterated counterparts. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1794964-36-5 |
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Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
302.75 |
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21/h1-9H,(H,18,19)(H,20,21)/i1D,2D,3D,4D |
InChI Key |
HTKGKUISLUERQX-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Synonyms |
2-[(7-Chloro-4-quinolinyl)amino]benzoic Acid-d4; N-(7-Chloro-4-quinolyl)anthranilic Acid-d4; (+)-Glafenic Acid-d4; R 1264-d4; |
Origin of Product |
United States |
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